molecular formula C12H12Cl2F3N3O B2528365 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide CAS No. 2094207-03-9

2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide

Cat. No. B2528365
CAS RN: 2094207-03-9
M. Wt: 342.14
InChI Key: CYRDXDYPXPKLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell-related diseases, including autoimmune disorders and certain types of cancer.

Mechanism of Action

2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule in the B cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B cells. By inhibiting BTK activity, 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide blocks the downstream signaling pathways that lead to B cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical models, 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has been shown to suppress B cell proliferation and survival, leading to the inhibition of autoimmune responses and the growth of B cell lymphomas.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is its specificity for BTK, which makes it a promising therapeutic agent for B cell-related diseases. However, like all small molecule inhibitors, 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has some limitations, including potential off-target effects and the development of resistance in some patients.

Future Directions

There are several potential future directions for the research and development of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide. One area of focus is the identification of biomarkers that can predict patient response to 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide therapy. Another area of interest is the combination of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its therapeutic efficacy. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide in various B cell-related diseases.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide involves several steps, including the reaction of 2,5-dichloropyridine-4-carboxylic acid with 1-(2,2,2-trifluoroethyl)pyrrolidine-3-amine to form the corresponding amide. This intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with an appropriate amine to form the final product.

Scientific Research Applications

2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has been extensively studied in preclinical models of various B cell-related diseases, including autoimmune disorders and B cell lymphomas. In these studies, 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival.

properties

IUPAC Name

2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2F3N3O/c13-9-4-18-10(14)3-8(9)11(21)19-7-1-2-20(5-7)6-12(15,16)17/h3-4,7H,1-2,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRDXDYPXPKLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=NC=C2Cl)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.